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Compound Name:
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cat. No.: B1588299

An In-depth Technical Guide to the Chemical Properties of (S)-2-Methyl-1-phenylpropan-1-
amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Methyl-1-phenylpropan-1-
amine, a chiral amine of significant interest in medicinal chemistry and pharmacological
research. Designed for researchers, scientists, and drug development professionals, this
document delves into the compound's synthesis, stereochemistry, physicochemical properties,
spectroscopic signature, and biological activity, grounding all claims in authoritative data.

Introduction and Strategic Importance

(S)-2-Methyl-1-phenylpropan-1-amine, a chiral primary amine with the molecular formula
C1oH1sN, is a key structural motif found in a variety of biologically active compounds.[1][2] Its
structure is closely related to phenethylamine and amphetamine-class central nervous system
(CNS) stimulants, making it a valuable molecule for neuropharmacological research and a
critical intermediate in the synthesis of novel therapeutics.[1][3] The stereochemistry at the
benzylic carbon is paramount; the biological activity of its enantiomers can differ significantly,
underscoring the necessity for stereocontrolled synthesis and analysis. This guide focuses
specifically on the (S)-enantiomer.
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Stereochemistry and Structural Elucidation

The defining structural feature of this molecule is the chiral center at the carbon atom bonded
to both the phenyl ring and the amine group (C1). The "(S)" designation refers to the specific
three-dimensional arrangement of the substituents around this stereocenter, as defined by the
Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as stereoisomers
often exhibit distinct pharmacological and toxicological profiles.[4] For instance, the
stereochemistry of related amphetamine compounds dictates their potency and mechanism of
action.[5]

The presence of this chiral center necessitates the use of analytical techniques capable of
distinguishing between enantiomers, such as chiral chromatography, to ensure the
stereochemical purity of a sample.

Synthesis and Manufacturing

The generation of enantiomerically pure (S)-2-Methyl-1-phenylpropan-1-amine is a non-trivial
synthetic challenge. The primary strategies employed are asymmetric synthesis, to directly
form the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Reductive Amination

A robust and modern approach is the asymmetric reductive amination of the prochiral ketone,
2-methyl-1-phenylpropan-1-one. This method leverages a chiral catalyst or auxiliary to direct
the formation of the (S)-enantiomer preferentially. Biocatalysis, using enzymes like
transaminases (ATAs), has emerged as a particularly effective and environmentally benign
strategy, offering high enantioselectivity under mild conditions.[6][7]

Diagram: Asymmetric Synthesis Pathway
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Caption: Asymmetric synthesis via reductive amination.

Experimental Protocol: Biocatalytic Asymmetric
Amination

The following protocol is a representative workflow for the synthesis of (S)-amines using a
transaminase, based on established principles.[8]

Objective: To synthesize (S)-2-Methyl-1-phenylpropan-1-amine from 2-methyl-1-phenyl-1-
propanone with high enantiomeric excess.

Materials:

2-Methyl-1-phenyl-1-propanone

(R)-Transaminase whole-cell biocatalyst

Isopropylamine (amine donor)

Pyridoxal 5'-phosphate (PLP) cofactor

Potassium phosphate buffer (pH 8.0)

Ethyl acetate (for extraction)
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e Anhydrous sodium sulfate
Procedure:

o Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium
phosphate buffer (100 mM, pH 8.0).

o Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. PLP is
a critical cofactor for transaminase activity.

» Biocatalyst Suspension: Suspend the (R)-transaminase whole-cell biocatalyst in the buffered
solution. The cell membranes are permeabilized to allow substrate and product transfer.

o Reagent Addition: Add 2-methyl-1-phenyl-1-propanone (substrate) and a molar excess of
isopropylamine (amine donor). Isopropylamine is used in large excess to drive the reaction
equilibrium towards product formation.

 Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-45°C) with
gentle agitation for 24-48 hours.[7] Reaction progress should be monitored by HPLC or GC.

o Workup: Once the reaction reaches completion, adjust the pH to >10 with NaOH to ensure
the product is in its free base form.

o Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product
will partition into the ethyl acetate layer.

» Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure to yield the crude product.

 Purification: Purify the resulting amine by column chromatography or distillation as required.

e Analysis: Confirm the identity and determine the enantiomeric excess of the final product
using chiral HPLC.

Physicochemical Properties

The physical and chemical properties of (S)-2-Methyl-1-phenylpropan-1-amine are
summarized below. Data is primarily for the racemic mixture, as properties of the pure
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enantiomer are often comparable, with the notable exception of optical rotation.

Property Value Source(s)

Molecular Formula Ci1oH1sN [2][9]

Molecular Weight 149.23 g/mol [2][9][10]

CAS Number 68906-26-3 ((S)-enantiomer)

6668-27-5 (racemic) [2][3][11]
Colorless liquid (racemic) /

Appearance ) [O1[11]
Solid

N ) 217.5°C at 760 mmHg

Boiling Point , [11]
(racemic)

Density 0.932 g/mL (racemic) [11]

Refractive Index 1.518 (racemic) [11]

pKa ~9.0 (Predicted) [12]

o Limited solubility in water,
Solubility . . [3]
soluble in organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the phenyl ring protons, a
signal for the benzylic proton (CH-N), a multiplet for the isopropyl methine proton (CH-
(CHs)z2), and distinct signals (likely doublets) for the two diastereotopic methyl groups of the
isopropyl moiety. The NHz protons typically appear as a broad singlet that can be exchanged
with D20.[13]

e 13C NMR Spectroscopy: The carbon spectrum will show signals for the aromatic carbons, the
benzylic carbon attached to the nitrogen (~50-60 ppm), and the aliphatic carbons of the
isopropyl group.[14]
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« Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum will exhibit a characteristic
pair of N-H stretching bands around 3300-3500 cm~1,[13] Other key absorptions include C-H
stretches for the aromatic and aliphatic groups and C=C stretching bands for the phenyl ring.

e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M*) at m/z =
149. The fragmentation pattern would likely involve the loss of the isopropyl group or

cleavage at the benzylic position.

Pharmacological Profile and Biological Activity

(S)-2-Methyl-1-phenylpropan-1-amine is a potent central nervous system (CNS) stimulant.[3]
Its mechanism of action is believed to involve the release of key neurotransmitters, particularly
dopamine and norepinephrine, from presynaptic terminals.[1] This action is similar to that of
amphetamine and methamphetamine.[5]

Due to its stimulant properties, it has potential applications in the development of medications
for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] However,
it also carries a high potential for abuse and is classified as a controlled substance in many
jurisdictions.[3] In a research context, it serves as a crucial reference standard in
pharmacological studies and as a synthetic building block for more complex pharmaceutical

agents.[1]

Diagram: Mechanism of Action
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Caption: Neurotransmitter release modulation.
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Analytical Methodologies

Quantitative analysis and determination of enantiomeric purity are critical. High-Performance

Liquid Chromatography (HPLC) is the method of choice.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Methyl-1-phenylpropan-1-

amine.

Instrumentation & Materials:

HPLC system with UV detector

Chiral stationary phase column (e.g., cellulose- or amylose-based, such as a Daicel
Chiralcel® column)

Mobile Phase: Hexane/lsopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of
amine modifier is crucial for good peak shape.

Sample dissolved in mobile phase

Procedure:

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow
rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a
known concentration (e.g., 1 mg/mL).

Injection: Inject a small volume (e.g., 10 pL) of the sample onto the column.

Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g.,
254 nm).

Data Analysis: The two enantiomers will elute at different retention times. Integrate the peak
areas for the (S) and (R) enantiomers.
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« Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) -
Area(R)) / (Area(S) + Area(R)) ] * 100

Diagram: Analytical Workflow
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Caption: Workflow for chiral purity analysis by HPLC.
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Safety and Handling

(S)-2-Methyl-1-phenylpropan-1-amine is a hazardous chemical that requires careful handling.

o GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H318
(Causes serious eye damage).[2] It may also be harmful if swallowed (Acute Toxicity, Oral).
[10]

o Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Conclusion

(S)-2-Methyl-1-phenylpropan-1-amine is a foundational molecule in the field of medicinal
chemistry. Its synthesis requires precise stereochemical control, its properties are characteristic
of a primary phenylalkylamine, and its biological activity as a CNS stimulant makes it both a
tool for research and a precursor for drug development. A thorough understanding of its
chemical properties, as outlined in this guide, is essential for any scientist working with this
compound or its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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